molecular formula C9H17N B14658027 4-Penten-1-amine, 2-methyl-2-(2-propenyl)- CAS No. 39074-87-8

4-Penten-1-amine, 2-methyl-2-(2-propenyl)-

Cat. No.: B14658027
CAS No.: 39074-87-8
M. Wt: 139.24 g/mol
InChI Key: GOJZXWPMGDTUMC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Penten-1-amine, 2-methyl-2-(2-propenyl)- can be achieved through various organic synthesis techniques. One common method involves the reaction of alkenes with amine compounds under controlled conditions . The specific reaction conditions, such as temperature, pressure, and catalysts, need to be carefully managed to ensure the desired product is obtained. Industrial production methods may involve large-scale organic synthesis techniques, utilizing advanced equipment and precise reaction control to achieve high yields and purity .

Chemical Reactions Analysis

4-Penten-1-amine, 2-methyl-2-(2-propenyl)- undergoes various types of chemical reactions due to its reactive functional groups. Some common reactions include:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution and polymerization reactions .

Scientific Research Applications

4-Penten-1-amine, 2-methyl-2-(2-propenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Penten-1-amine, 2-methyl-2-(2-propenyl)- exerts its effects involves its interaction with molecular targets through its reactive functional groups. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, while the alkene group can participate in addition reactions. These interactions can influence biochemical pathways and molecular processes, making the compound useful in various applications .

Properties

CAS No.

39074-87-8

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-methyl-2-prop-2-enylpent-4-en-1-amine

InChI

InChI=1S/C9H17N/c1-4-6-9(3,8-10)7-5-2/h4-5H,1-2,6-8,10H2,3H3

InChI Key

GOJZXWPMGDTUMC-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(CC=C)CN

Origin of Product

United States

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